Chloromethyl Propyl Carbonate
Description
Chloromethyl Propyl Carbonate (CAS 35273-90-6) is an organochlorine carbonate ester with the molecular formula C₅H₉ClO₃ and a molecular weight of 152.58 g/mol . It is structurally characterized by a propyl group (-CH₂CH₂CH₃) and a chloromethyl (-CH₂Cl) moiety linked via a carbonate bridge. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the production of Tenofovir and related analogs . It is stored under inert conditions at 2–8°C due to its flammability (Hazard Class 3) and corrosivity (Hazard Class 8) .
Properties
IUPAC Name |
chloromethyl propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIKAFFCTCQLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626724 | |
| Record name | Chloromethyl propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35273-90-6 | |
| Record name | Chloromethyl propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Chloromethyl Chloroformate with Propanol
The most direct method involves reacting chloromethyl chloroformate (ClCOOCH₂Cl) with propanol in the presence of a base. This two-step process proceeds via nucleophilic substitution:
-
Reaction Mechanism :
Propanol attacks the electrophilic carbonyl carbon of chloromethyl chloroformate, displacing one chloride ion to form chloromethyl propyl carbonate and hydrogen chloride (HCl). A base such as pyridine or triethylamine neutralizes HCl, shifting the equilibrium toward product formation. -
Experimental Protocol :
-
Step 1 : Chloromethyl chloroformate (1.5 g, 11.72 mmol) is dissolved in anhydrous ether and cooled to 0°C.
-
Step 2 : Propanol (11.72 mmol) and pyridine (0.93 g, 11.72 mmol) are added dropwise.
-
Step 3 : The mixture is stirred at room temperature overnight, washed with citric acid, saturated sodium bicarbonate, and brine, then dried over Na₂SO₄.
-
Table 1: Key Parameters for Esterification
| Parameter | Value |
|---|---|
| Temperature | 0–20°C |
| Solvent | Anhydrous diethyl ether |
| Base | Pyridine |
| Molar Ratio (ClCOOCH₂Cl:Propanol) | 1:1 |
Transesterification Approaches
Transesterification between methyl chloromethyl carbonate and propyl alcohol offers a milder alternative:
-
Procedure :
Methyl chloromethyl carbonate reacts with excess propanol under acidic or basic catalysis. For example, using titanium(IV) isopropoxide (Ti(OiPr)₄) at 60°C yields this compound via methanol elimination. -
Challenges :
Catalytic Synthesis Using CO₂
Zr/ZIF-8 Catalyzed Reactions
Recent advancements utilize CO₂ as a carbonyl source, promoting sustainability. The reaction couples epichlorohydrin (C₃H₅ClO) with CO₂ and propanol:
Table 2: Performance of Zr/ZIF-8 vs. ZIF-8
| Catalyst | CO₂ Pressure (bar) | Yield (%) |
|---|---|---|
| Zr/ZIF-8 | 11 | 68 |
| ZIF-8 | 8 | 76 |
Optimization via Response Surface Methodology (RSM)
RSM has identified critical factors for maximizing yield:
-
Temperature and CO₂ pressure exhibit quadratic effects.
-
Optimal conditions: 353 K, 11 bar CO₂, and 0.5 wt% catalyst loading.
Industrial-Scale Production Techniques
Industrial methods prioritize cost-efficiency and scalability:
-
Continuous-Flow Reactors :
-
Solvent-Free Systems :
-
Reduce waste by eliminating ethers or dichloromethane.
-
Require higher catalyst loadings (2–5 mol%).
-
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Esterification | 90 | Moderate | High (HCl waste) |
| Transesterification | 75 | High | Moderate |
| CO₂ Catalysis | 68–76 | Emerging | Low |
Chemical Reactions Analysis
Types of Reactions
Chloromethyl Propyl Carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce propyl carbonate and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction can be carried out using water or aqueous solutions under acidic or basic conditions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce an amine derivative of propyl carbonate.
Hydrolysis: The major products are propyl carbonate and hydrochloric acid.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
CMPC serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of chloromethyl derivatives, which are essential for creating a wide range of chemicals, including pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, leading to the formation of diverse products.
Reactions Involving CMPC
- Substitution Reactions : CMPC can react with amines, alcohols, and thiols to produce corresponding derivatives.
- Hydrolysis : It can be hydrolyzed to yield propyl carbonate and hydrochloric acid.
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
CMPC is utilized in the synthesis of several pharmaceutical compounds. Notably, it plays a role in developing antiviral drugs for treating conditions such as HIV and hepatitis B. The chloromethylation process facilitated by CMPC allows for the introduction of chloromethyl groups into drug molecules, which can enhance their biological activity .
Biochemical Research
Reagent in Biochemical Studies
In biochemical research, CMPC is employed as a reagent for preparing biologically active molecules. Its ability to introduce chloromethyl groups makes it useful for modifying existing compounds to study their biological properties and mechanisms of action.
Industrial Applications
Production of Surfactants and Emulsifiers
CMPC finds applications in the industrial sector for producing surfactants, emulsifiers, foaming agents, and preservatives. These compounds are essential in formulating personal care products, detergents, and food additives.
Materials Science
Modification of Polymers
In materials science, CMPC can be used to chemically modify polymers to enhance their properties. For instance, it has been investigated as a compatibilizer in blends of polypropylene carbonate and starch, improving mechanical properties through chlorination processes .
Case Studies
Mechanism of Action
The mechanism of action of Chloromethyl Propyl Carbonate involves its reactivity as an electrophile. The chlorine atom in the molecule is highly reactive and can be easily replaced by nucleophiles. This reactivity makes it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares Chloromethyl Propyl Carbonate with structurally related carbonates:
Key Observations:
- Branching Effects : Chloromethyl Isopropyl Carbonate (isopropyl substituent) shares the same molecular formula as this compound but differs in steric and electronic properties due to branching. This may influence reactivity in nucleophilic substitutions .
- Chain Length and Volatility : Chloromethyl Methyl Carbonate (methyl substituent) has a lower molecular weight and higher volatility (boiling point 139–140°C) compared to propyl derivatives, making it more suitable for reactions requiring moderate temperatures .
- Chloroalkyl Position : 1-Chloroethyl Propyl Carbonate has a chlorine atom on the ethyl chain rather than the methyl group, which may alter hydrolysis pathways and toxicity profiles .
Biological Activity
Chloromethyl Propyl Carbonate (CMPC), with the chemical formula CHClO, is an organic carbonate ester notable for its reactivity and versatility in organic synthesis. This compound is primarily utilized in the pharmaceutical and agrochemical industries, where it serves as a reagent for introducing chloromethyl functional groups into various molecular structures. Understanding the biological activity of CMPC is crucial due to its potential interactions with biological molecules, which can influence drug design and toxicity profiles.
Chemical Structure and Properties
This compound is characterized by a chloromethyl group attached to a propyl carbonate moiety. It appears as a colorless liquid with a pungent odor. Its unique structure allows for specific reactivity patterns, particularly in its interactions with nucleophilic sites on proteins and nucleic acids, which can lead to modifications affecting biological functions.
Biological Interactions
Research indicates that compounds containing chloromethyl groups, such as CMPC, can significantly interact with biological molecules. These interactions often involve:
- Nucleophilic Attack : The chloromethyl group can react with nucleophilic sites on amino acids in proteins or bases in nucleic acids, potentially leading to covalent modifications.
- Mutagenicity : Studies have shown that similar compounds exhibit mutagenic effects on bacterial cultures, raising concerns about their safety in pharmaceutical applications .
Case Studies and Research Findings
-
Reactivity with Biological Molecules :
- Interaction studies have demonstrated that CMPC can modify proteins and nucleic acids, which may alter their biological functions. This property is particularly relevant in drug design where such modifications could enhance or inhibit the desired therapeutic effects.
- Toxicological Assessment :
-
Applications in Drug Synthesis :
- CMPC is utilized in the synthesis of various pharmaceuticals, including tenofovir disoproxil fumarate (TDF), an essential medication for HIV and Hepatitis B treatment. Concerns regarding impurities like chloromethyl isopropyl carbonate (CMIC), which shares structural similarities with CMPC, highlight the importance of monitoring residual levels due to their potential mutagenicity .
Comparative Analysis of Similar Compounds
This compound shares structural similarities with other carbonate esters. The following table summarizes some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Chloromethyl Isopropyl Carbonate | CHClO | Contains isopropyl; similar reactivity |
| Ethyl Chlorocarbonate | CHClO | Ethyl group; used in similar applications |
| Methyl Chlorocarbonate | CHClO | Methyl group; often used in organic synthesis |
The distinct reactivity patterns of CMPC make it particularly valuable in pharmaceutical chemistry compared to its counterparts.
Q & A
Q. What are the critical physical and chemical properties of Chloromethyl Propyl Carbonate (CMPC) for experimental handling and storage?
Methodological Answer: CMPC’s properties must be characterized prior to experimental use to ensure safe handling and reproducibility. Key parameters include:
| Property | Value | Reference Source |
|---|---|---|
| Molecular Weight | 152.57 g/mol | |
| Boiling Point | 147.463°C | |
| Density | 1.15 g/cm³ | |
| Refractive Index | 1.42 | |
| Flash Point | 49.9°C |
These properties inform solvent compatibility, reaction temperature limits, and storage conditions (e.g., inert atmosphere for moisture-sensitive reactions). Safety protocols should align with hazardous chemical guidelines, such as those outlined in Prudent Practices in the Laboratory .
Q. What experimental protocols are recommended for synthesizing this compound?
Methodological Answer: Synthesis typically involves transesterification or carbonate interchange reactions. A general approach includes:
Reagent Preparation : Use anhydrous conditions to avoid hydrolysis.
Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) or Lewis acids (e.g., MgCl₂) enhance reaction efficiency.
Stepwise Monitoring : Track reaction progress via TLC or GC-MS to identify intermediates and byproducts.
Purification : Distillation under reduced pressure (given the boiling point of 147.5°C) or column chromatography for high purity.
For reproducibility, document catalyst loading, temperature gradients, and solvent ratios, as emphasized in standardized experimental reporting .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR peaks (e.g., carbonyl resonance at ~155 ppm).
- FT-IR : Validate carbonate functional groups (C=O stretch ~1740 cm⁻¹).
- GC-MS/HPLC : Quantify purity and detect impurities (e.g., residual solvents).
- Elemental Analysis : Verify empirical formula (e.g., C, H, O content within ±0.3% of theoretical values).
For novel derivatives, include X-ray crystallography or high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can factorial design optimize the reaction conditions for synthesizing CMPC derivatives?
Methodological Answer: Apply a 2ⁿ factorial design to systematically evaluate variables:
- Factors : Temperature, catalyst concentration, solvent polarity, reaction time.
- Response Variables : Yield, purity, reaction rate.
- Interaction Analysis : Use ANOVA to identify synergistic effects (e.g., high temperature + low catalyst loading).
For example, a 2³ design (8 experiments) can reveal non-linear relationships, reducing trial-and-error iterations .
Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
DFT Calculations : Predict activation energies and transition states (e.g., using Gaussian or ORCA software).
Solvent Effects : Apply COSMO-RS to simulate solvent interactions impacting reaction pathways.
Kinetic Modeling : Use software like KinTek Explorer to fit experimental rate data to mechanistic models.
Cross-validate computational results with experimental kinetic studies (e.g., Arrhenius plots) .
Q. How can contradictory data in CMPC’s solvent compatibility studies be resolved?
Methodological Answer:
Systematic Review : Replicate experiments under standardized conditions (e.g., controlled humidity for hydrolysis studies).
Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers.
Advanced Characterization : Employ in-situ techniques like Raman spectroscopy to detect transient intermediates.
Contradictions often arise from unaccounted variables (e.g., trace moisture), necessitating rigorous error analysis .
Q. What strategies ensure reproducibility in scaled-up synthesis of CMPC analogs?
Methodological Answer:
Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FT-IR) to maintain reaction consistency.
Quality by Design (QbD) : Define a design space for critical parameters (e.g., pressure, agitation rate).
Scale-Down Models : Validate bench-scale protocols using microreactors to simulate large-scale hydrodynamics.
Document deviations using controlled vocabularies (e.g., CRDC classifications for chemical engineering) .
Q. How can CMPC’s role in polymer crosslinking be studied mechanistically?
Methodological Answer:
Kinetic Profiling : Track crosslinking density via rheometry or gel fraction analysis.
Tagging Probes : Synthesize CMPC derivatives with fluorescent tags (e.g., dansyl chloride) to visualize network formation.
Thermal Analysis : Use DSC/TGA to correlate crosslinking with thermal stability.
Compare results with computational models of polymer chain dynamics (e.g., Monte Carlo simulations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
